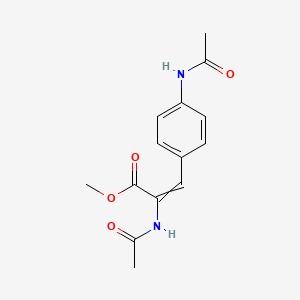

5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Vue d'ensemble

Description

5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, also known as DMPP, is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMPP exhibits diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Applications De Recherche Scientifique

Synthesis of Antidepressant Molecules

The compound has been identified as a key intermediate in the synthesis of antidepressant drugs. Metal-catalyzed reactions, utilizing transition metals like iron and nickel, leverage this compound to create structural motifs found in tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). These processes are crucial for developing new antidepressants with rapid onset, minimal side effects, and enhanced cognitive functions .

Antiproliferative Agents in Cancer Therapy

This pyrazole derivative is used in the synthesis of novel compounds with antiproliferative properties. Such compounds have shown promising results against various human cancer cell lines, indicating the potential of this compound in the development of new cancer treatments. The structure-activity relationships derived from these studies are vital for designing more effective antitumor agents .

Development of Dual- or Multi-target Antidepressants

The compound’s versatility allows for the creation of dual- or multi-target antidepressants. By affecting multiple pathways in the central nervous system, these antidepressants can offer a broader range of therapeutic effects, potentially improving treatment outcomes for patients with complex depressive disorders .

Chemical Synthesis Research

In chemical synthesis, this compound serves as a building block for creating diverse molecular structures. Its reactivity and stability under various conditions make it a valuable asset in synthetic chemistry research, leading to the discovery of new reactions and synthetic methods .

Neurotransmitter Modulation Studies

Research into the modulation of monoamine neurotransmitters, such as noradrenaline, dopamine, and serotonin, utilizes this compound. It helps in understanding the malfunctioning of noradrenergic, dopaminergic, and serotonergic systems in mood disorders, paving the way for novel therapeutic strategies .

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in the design and optimization of drug candidates. Its incorporation into drug molecules can enhance their pharmacological profile, leading to the development of medications with better efficacy and safety profiles .

Biomolecular Interaction Studies

The compound is used in studies exploring interactions between biomolecules, such as proteins and nucleic acids. This research is fundamental in understanding disease mechanisms and can lead to the identification of new drug targets .

Drug Resistance Research

This pyrazole derivative is also involved in research aimed at overcoming drug resistance. By modifying the compound’s structure, scientists aim to develop drugs that can bypass resistance mechanisms in pathogens or cancer cells, ensuring the effectiveness of treatments .

Propriétés

IUPAC Name |

5-amino-1-(2,5-dimethylphenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4/c1-8-4-5-9(2)12(6-8)17-13(15)11(7-14)10(3)16-17/h4-6H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYMAYFFXYNIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=C(C(=N2)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B1405843.png)

![3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B1405844.png)

![1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-](/img/structure/B1405845.png)

![Tert-butyl 3-phenyl-1,2,3,3a,5,6,7,8,9,9a-decahydropyrrolo[3,2-b]azocine-4-carboxylate](/img/structure/B1405850.png)

![7-Chlorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B1405855.png)

![4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1405858.png)

![(1S)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1405859.png)